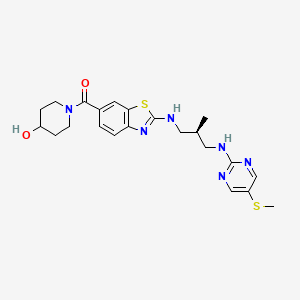
Pcsk9-IN-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pcsk9-IN-15 is a compound that inhibits the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by binding to low-density lipoprotein receptors (LDLR) on the surface of liver cells, leading to their degradation. By inhibiting PCSK9, this compound helps increase the number of LDLR available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing cholesterol levels and potentially lowering the risk of cardiovascular diseases .
準備方法
The synthesis of Pcsk9-IN-15 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Key Intermediates: This step involves the preparation of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.
Coupling Reactions: The key intermediates are then coupled using reagents like coupling agents and catalysts to form the desired product.
Purification: The final product is purified using techniques such as chromatography and recrystallization to obtain this compound in its pure form
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Pcsk9-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms using reducing agents.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments in the presence of water and catalysts
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Pcsk9-IN-15 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Researchers use this compound to investigate the role of PCSK9 in various biological processes, including lipid metabolism and cellular signaling pathways.
Medicine: this compound is studied for its potential therapeutic applications in treating hypercholesterolemia and reducing the risk of cardiovascular diseases.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting PCSK9
作用機序
Pcsk9-IN-15 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDLR. This prevents the degradation of LDLR, allowing more receptors to be available on the surface of liver cells to clear LDL-C from the bloodstream. The molecular targets of this compound include PCSK9 and LDLR, and the pathways involved are related to cholesterol metabolism and lipid homeostasis .
類似化合物との比較
Pcsk9-IN-15 is compared with other PCSK9 inhibitors such as alirocumab, evolocumab, and inclisiran. These compounds also inhibit PCSK9 but may differ in their structure, potency, and pharmacokinetic properties. This compound is unique in its specific binding affinity and inhibitory activity against PCSK9, making it a valuable tool for research and potential therapeutic applications .
Similar compounds include:
Alirocumab: A monoclonal antibody that inhibits PCSK9.
Evolocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 production .
特性
分子式 |
C22H28N6O2S2 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
(4-hydroxypiperidin-1-yl)-[2-[[(2S)-2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]-1,3-benzothiazol-6-yl]methanone |
InChI |
InChI=1S/C22H28N6O2S2/c1-14(10-23-21-24-12-17(31-2)13-25-21)11-26-22-27-18-4-3-15(9-19(18)32-22)20(30)28-7-5-16(29)6-8-28/h3-4,9,12-14,16,29H,5-8,10-11H2,1-2H3,(H,26,27)(H,23,24,25)/t14-/m0/s1 |
InChIキー |
MNEOZIJAHAESRI-AWEZNQCLSA-N |
異性体SMILES |
C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCC(CC4)O |
正規SMILES |
CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCC(CC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
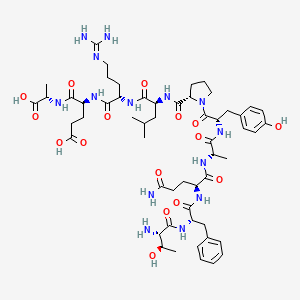
![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)
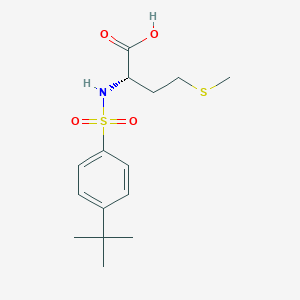
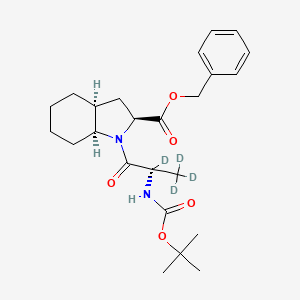

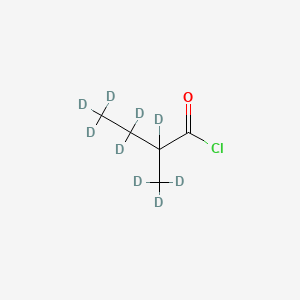
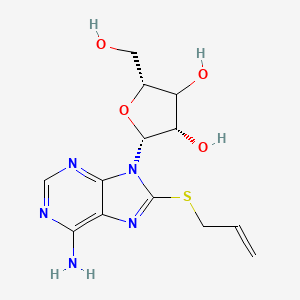
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
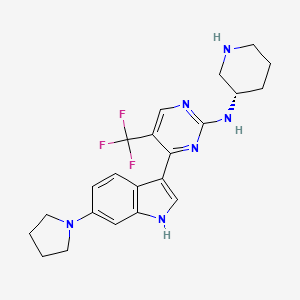
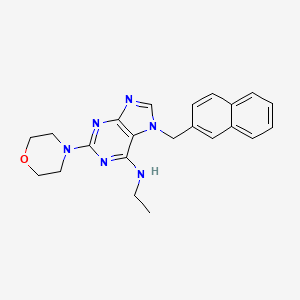
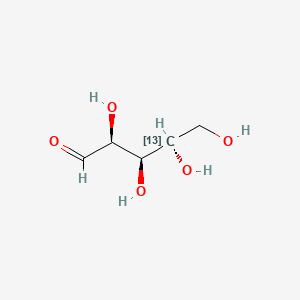
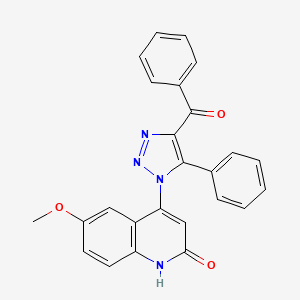
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
